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Compound of Interest

Compound Name: Dihydro FF-MAS-d6

Cat. No.: B15142901 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Dihydro Follicular Fluid

Meiosis-Activating Sterol-d6 (Dihydro FF-MAS-d6) as an internal standard for the quantitative

analysis of sterols and other lipids in complex biological matrices using liquid chromatography-

tandem mass spectrometry (LC-MS/MS).

Introduction to Dihydro FF-MAS-d6
Dihydro FF-MAS-d6 is the deuterated form of Dihydro FF-MAS, a naturally occurring

intermediate in the Kandutsch-Russell pathway of cholesterol biosynthesis.[1][2] Its chemical

name is 4,4-dimethyl(d6)-cholest-8(9), 14-dien-3β-ol.[3][4] As a stable isotope-labeled internal

standard, Dihydro FF-MAS-d6 is an essential tool for accurate and precise quantification in

mass spectrometry-based lipidomics.[5][6][7] The use of a deuterated standard that is

structurally and chemically almost identical to the analyte of interest allows for the correction of

variability during sample preparation and analysis, such as extraction efficiency, matrix effects,

and instrument response.[7]

Chemical Properties of Dihydro FF-MAS-d6:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b15142901?utm_src=pdf-interest
https://www.benchchem.com/product/b15142901?utm_src=pdf-body
https://www.benchchem.com/product/b15142901?utm_src=pdf-body
https://www.benchchem.com/product/b15142901?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5923433/
https://pintorajs.vercel.app/docs/diagrams/dot-diagram/
https://avantiresearch.com/product/700101
https://www.researchgate.net/publication/236221497_Potential_problems_with_using_deuterated_internal_standards_for_liquid_chromatography-tandem_mass_spectrometry
https://www.benchchem.com/product/b15142901?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9025501/
https://pubmed.ncbi.nlm.nih.gov/32307763/
https://scispace.com/pdf/stable-isotopically-labeled-internal-standards-in-5rjse9qjg1.pdf
https://scispace.com/pdf/stable-isotopically-labeled-internal-standards-in-5rjse9qjg1.pdf
https://www.benchchem.com/product/b15142901?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15142901?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value

Chemical Formula C₂₉H₄₂D₆O

Molecular Weight 418.73 g/mol

Purity ≥99% (TLC)

Storage -20°C

Physical Form Powder

Source: Avanti Polar Lipids, Sigma-Aldrich[1][3]

Application in Lipidomics
Dihydro FF-MAS-d6 is primarily employed as an internal standard for the quantification of its

non-deuterated counterpart, Dihydro FF-MAS, and other related sterol intermediates in various

biological samples, including plasma, serum, cultured cells, and tissues.[8][9] Given that FF-

MAS is a ligand for the Liver X receptor α (LXRα), a key regulator of lipid metabolism, accurate

quantification of its levels is crucial for studying cholesterol homeostasis, lipogenesis, and

related metabolic disorders.[10]

Signaling Pathway: FF-MAS and LXRα Activation
Follicular Fluid Meiosis-Activating Sterol (FF-MAS) is an endogenous ligand for the nuclear

receptor LXRα. Activation of LXRα forms a heterodimer with the Retinoid X Receptor (RXR),

which then binds to Liver X Receptor Response Elements (LXREs) in the promoter regions of

target genes. A key target is the Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a

master transcriptional regulator of genes involved in fatty acid and triglyceride synthesis.[1][10]

[11] This pathway highlights the integral role of cholesterol biosynthesis intermediates in

regulating overall lipid metabolism.
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Experimental Protocols
The following are detailed protocols for the extraction and quantitative analysis of sterols from

plasma/serum and cultured cells using Dihydro FF-MAS-d6 as an internal standard.

Protocol 1: Sterol Extraction from Plasma/Serum
This protocol is adapted from established lipid extraction methods such as the Bligh-Dyer or

Folch procedures.[8]

Materials:

Plasma or serum samples

Dihydro FF-MAS-d6 internal standard solution (in a suitable solvent like methanol or

ethanol)

Chloroform

Methanol

Phosphate Buffered Saline (PBS)
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Glass culture tubes with Teflon-lined caps

Centrifuge

Nitrogen evaporator

Autosampler vials

Procedure:

Sample Thawing: Thaw frozen plasma or serum samples on ice.

Aliquoting: In a glass tube, add 200 µL of plasma or serum.

Internal Standard Spiking: Add a known amount of Dihydro FF-MAS-d6 internal standard

solution to the sample. The amount should be optimized based on the expected

concentration of the endogenous analyte.

Lipid Extraction:

Add 6 mL of a 1:2 (v/v) mixture of chloroform:methanol to the tube.

Vortex vigorously for 1 minute.

Centrifuge at 2,500 rpm for 10 minutes to pellet the protein.

Phase Separation:

Transfer the supernatant to a new glass tube.

Add 2 mL of chloroform and 2 mL of PBS.

Vortex for 30 seconds and centrifuge at 2,500 rpm for 10 minutes to induce phase

separation.

Collection of Organic Layer: Carefully collect the lower organic phase (chloroform layer)

containing the lipids using a glass Pasteur pipette and transfer to a clean tube.

Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.
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Reconstitution: Reconstitute the dried lipid extract in a known volume (e.g., 100-200 µL) of

the initial mobile phase for LC-MS/MS analysis (e.g., 95% methanol).

Transfer: Transfer the reconstituted sample to an autosampler vial for analysis.

Protocol 2: Sterol Extraction from Cultured Cells
Materials:

Cultured cells

Dihydro FF-MAS-d6 internal standard solution

PBS

Chloroform

Methanol

Cell scraper

Centrifuge tubes

Centrifuge

Nitrogen evaporator

Autosampler vials

Procedure:

Cell Harvesting:

Aspirate the culture medium.

Wash the cells twice with ice-cold PBS.

Harvest the cells using a cell scraper in a known volume of PBS.
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Cell Lysis and Internal Standard Spiking:

Transfer the cell suspension to a centrifuge tube.

Add a known amount of Dihydro FF-MAS-d6 internal standard solution.

Lipid Extraction (Modified Bligh-Dyer):

Add 3.75 volumes of a 1:2 (v/v) mixture of chloroform:methanol to the cell suspension.

Vortex thoroughly for 1 minute.

Add 1.25 volumes of chloroform and vortex for 30 seconds.

Add 1.25 volumes of water and vortex for 30 seconds.

Phase Separation: Centrifuge at 2,000 rpm for 10 minutes at 4°C to separate the phases.

Collection of Organic Layer: Collect the lower organic phase.

Drying: Dry the organic phase under a stream of nitrogen.

Reconstitution: Reconstitute the lipid extract in a suitable volume of the initial mobile phase.

Transfer: Transfer to an autosampler vial for LC-MS/MS analysis.

Experimental Workflow
The overall workflow for a typical lipidomics experiment using Dihydro FF-MAS-d6 is depicted

below.
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LC-MS/MS Method Parameters
The following are suggested starting parameters for the analysis of sterols. These should be

optimized for the specific instrument and application.

Liquid Chromatography (LC):

Parameter Recommended Setting

Column
C18 reverse-phase column (e.g., 2.1 x 100 mm,

1.9 µm)

Mobile Phase A 0.1% Formic acid in Water

Mobile Phase B
0.1% Formic acid in Methanol/Acetonitrile (e.g.,

50:50)

Gradient
Start at 80% B, increase to 100% B over 10 min,

hold for 5 min, return to initial conditions

Flow Rate 0.3 mL/min

Column Temperature 40°C

Injection Volume 5 µL

Tandem Mass Spectrometry (MS/MS):
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Parameter Recommended Setting

Ionization Mode

Positive Electrospray Ionization (ESI+) or

Atmospheric Pressure Chemical Ionization

(APCI+)

Scan Type Multiple Reaction Monitoring (MRM)

Precursor Ion (Q1)
[M+H-H₂O]⁺ for Dihydro FF-MAS (and its d6

variant)

Product Ion (Q3)
Specific fragment ions determined by infusion of

the standard

Collision Energy Optimize for each transition

Gas Temperature 325°C

Gas Flow 5 L/min

Nebulizer Pressure 30 psi

Data Presentation: Quantitative Performance
The following tables present representative quantitative data for the use of deuterated sterol

internal standards in LC-MS/MS analysis. While specific data for Dihydro FF-MAS-d6 is not

available in the public domain, these values from similar compounds demonstrate the expected

performance.

Table 1: Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ)

Analyte
(Surrogate for
Dihydro FF-
MAS)

Linear Range
(ng/mL)

R² LOD (ng/mL) LOQ (ng/mL)

Lathosterol-d7 0.5 - 100 >0.99 0.1 0.5

Desmosterol-d6 0.5 - 100 >0.99 0.1 0.5

Cholesterol-d7 1 - 200 >0.99 0.2 1.0
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Data is representative and compiled from typical performance characteristics of deuterated

sterol standards in LC-MS/MS assays.

Table 2: Recovery and Matrix Effect

Analyte (Surrogate for
Dihydro FF-MAS)

Extraction Recovery (%) Matrix Effect (%)

Lathosterol-d7 92 ± 5 95 ± 7

Desmosterol-d6 95 ± 6 93 ± 8

Cholesterol-d7 90 ± 8 98 ± 5

Recovery and matrix effect are calculated as: Recovery (%) = (Peak area in extracted sample /

Peak area in post-extraction spiked sample) x 100. Matrix Effect (%) = (Peak area in post-

extraction spiked sample / Peak area in neat solution) x 100.

Conclusion
Dihydro FF-MAS-d6 is a high-purity, reliable internal standard for the accurate quantification of

sterol intermediates in complex biological samples. Its use in conjunction with optimized

extraction protocols and sensitive LC-MS/MS methods enables researchers to investigate the

intricate roles of these lipids in health and disease. The provided protocols and workflows serve

as a robust starting point for developing and validating methods for lipidomics research and

drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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